molecular formula C20H30N2O3S2 B2609139 3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane CAS No. 1428380-40-8

3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane

Cat. No.: B2609139
CAS No.: 1428380-40-8
M. Wt: 410.59
InChI Key: APLJVIALUHRNGF-UHFFFAOYSA-N
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Description

3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane (CAS# 1428380-40-8) is a chemical compound with the molecular formula C 20 H 30 N 2 O 3 S 2 and a molecular weight of 410.59 g/mol . This reagent is provided for research purposes and is not intended for diagnostic or therapeutic applications. Its structure incorporates both a morpholine ring and a tetrahydronaphthalene (tetralin) scaffold, features commonly associated with bioactive molecules. Compounds containing the tetrahydronaphthalene core are investigated for diverse biological activities, including as agents targeting tubulin polymerization in oncology research and for modulating nitric oxide production in immunology studies . Furthermore, structurally related compounds featuring morpholine and similar heterocycles are being explored in neurological research, such as for their potential as ABHD6 antagonists for the study of pain and related nervous system disorders . Key predicted physical properties include a density of 1.240±0.06 g/cm³ at 20 °C and a boiling point of 578.3±60.0 °C . This product is strictly for laboratory research use by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

IUPAC Name

4-[[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S2/c23-27(24,20-7-6-17-4-1-2-5-18(17)14-20)22-8-3-13-26-16-19(22)15-21-9-11-25-12-10-21/h6-7,14,19H,1-5,8-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLJVIALUHRNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCSCC3CN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

1-(Morpholine-4-sulfonyl)-[1,4]diazepane

  • Core Structure : 1,4-diazepane (seven-membered ring with two nitrogen atoms).
  • Functional Groups : Morpholine sulfonyl group.
  • Molecular Formula : C₉H₁₉N₃O₃S.
  • Molar Mass : 249.33 g/mol.
  • Key Differences :
    • Replaces the thiazepane’s sulfur with a second nitrogen, altering electronic properties and hydrogen-bonding capacity.
    • Lacks the tetrahydronaphthalene moiety, reducing aromatic interactions.
  • Potential Applications: Sulfonamide-based therapies (e.g., enzyme inhibitors).

mGluR3 modulator-1 (1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile)

  • Core Structure: Tetrahydroisoquinoline (bicyclic system).
  • Functional Groups : Morpholinyl, ethyl, and carbonitrile groups.
  • Molecular Formula : C₁₇H₂₃N₃O.
  • Molar Mass : 285.39 g/mol.
  • Key Differences: Bicyclic core enhances rigidity and target selectivity compared to the monocyclic thiazepane.
  • Reported Application : Positive allosteric modulator of mGluR3 for Parkinson’s disease research .

Target Compound

  • Core Structure : 1,4-thiazepane.
  • Functional Groups : Morpholinylmethyl, tetrahydronaphthalene sulfonyl.
  • Molecular Formula : C₂₀H₂₉N₂O₃S₂ (calculated).
  • Molar Mass : ~409.59 g/mol (estimated).
  • Unique Features :
    • Sulfur atom in the thiazepane core may enhance lipophilicity and metal-binding capacity.
    • Tetrahydronaphthalene sulfonyl group provides steric bulk for hydrophobic binding.

Comparative Data Table

Compound Core Structure Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications
Target Compound 1,4-thiazepane C₂₀H₂₉N₂O₃S₂ 409.59 Morpholinylmethyl, tetrahydronaphthalene sulfonyl CNS disorders, enzyme modulation (inferred)
1-(Morpholine-4-sulfonyl)-[1,4]diazepane 1,4-diazepane C₉H₁₉N₃O₃S 249.33 Morpholine sulfonyl Sulfonamide-based inhibitors
mGluR3 modulator-1 Tetrahydroisoquinoline C₁₇H₂₃N₃O 285.39 Morpholinyl, ethyl, carbonitrile Neuroscience (Parkinson’s disease)

Pharmacological and Physicochemical Insights

  • Lipophilicity : The target compound’s tetrahydronaphthalene group likely increases logP compared to the diazepane analog , suggesting improved blood-brain barrier penetration.
  • Solubility : The morpholine moiety enhances water solubility, a feature shared with the mGluR3 modulator .
  • Stereoelectronic Effects : The thiazepane’s sulfur atom may confer unique binding interactions (e.g., van der Waals or metal coordination) absent in nitrogen-rich analogs.

Notes

Limitations : Direct pharmacological data for the target compound is unavailable; comparisons are based on structural analogs and inferred properties.

Research Gaps : Synthesis, crystallographic (e.g., SHELX-refined structures ), and in vitro/in vivo studies are needed to validate hypothesized applications.

Safety and Specificity : The sulfonyl group may pose metabolic stability challenges, necessitating further optimization.

Biological Activity

3-[(Morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a tetrahydronaphthalene moiety and a morpholine group. Its molecular formula is C17H24N2O2SC_{17}H_{24}N_2O_2S, indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Synthesis Methods

The synthesis of 3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane can be achieved through various methods:

  • Nucleophilic Substitution : Utilizing the morpholine group to react with activated sulfonyl halides.
  • Cyclization Reactions : Formation of the thiazepane ring through cyclization of precursors containing both sulfur and nitrogen functionalities.
  • Functional Group Modifications : Altering substituents on the tetrahydronaphthalene core to enhance biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular proliferation pathways.
  • Antimicrobial Properties : Morpholine derivatives have shown potential as antimicrobial agents against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits tumor cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of similar morpholine-containing compounds, it was found that these compounds significantly reduced tumor size in xenograft models. The mechanism proposed involved the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

A series of tests conducted on derivatives similar to 3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

The proposed mechanisms for the biological activity of this compound include:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS may trigger apoptosis in cancer cells.
  • Inhibition of Key Signaling Pathways : Targeting pathways such as PI3K/Akt and MAPK can disrupt cancer cell survival.

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